tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Systematic Nomenclature and CAS Registry Analysis
The systematic IUPAC name tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate reflects its bicyclic structure and substituent arrangement. The parent hydrocarbon, bicyclo[2.2.1]heptane, consists of two fused cyclohexane rings sharing three adjacent carbon atoms. Replacement of one bridgehead carbon with nitrogen generates the 2-azabicyclo[2.2.1]heptane system. The tert-butyl carbamate group (-OC(=O)N(C(CH₃)₃)) occupies position 2, while the hydroxymethyl (-CH₂OH) substituent resides at position 3.
The stereochemical descriptors (1S,3R,4R) specify the absolute configurations of the three chiral centers. Position 1 (bridgehead carbon) adopts an S-configuration, while positions 3 and 4 exhibit R-configurations. The CAS registry number 553645-75-3 uniquely identifies this stereoisomer, distinguishing it from other azabicycloheptane derivatives.
Molecular Formula and Weight Validation
The molecular formula C₁₂H₂₁NO₃ derives from the following constituents:
- Bicyclo[2.2.1]heptane core : 6 carbons + 1 nitrogen
- Hydroxymethyl group (-CH₂OH) : 1 carbon + 2 hydrogens + 1 oxygen
- tert-butyl carbamate (-OC(=O)N(C(CH₃)₃)) : 5 carbons + 3 oxygens
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₂₁NO₃ |
| Molecular weight | 227.30 g/mol |
| CAS registry number | 553645-75-3 |
The calculated molecular weight (227.30 g/mol) aligns with the formula, confirming the absence of counterions or hydrates in the neutral form.
Stereochemical Configuration and Bicyclic Framework Analysis
The compound’s stereochemistry and bicyclic framework impose significant conformational constraints. The 2-azabicyclo[2.2.1]heptane system enforces a rigid boat-like conformation, with the nitrogen at position 2 participating in the carbamate group. Key stereochemical features include:
- Bridgehead chirality (1S) : The S-configuration at position 1 orients the bicyclic system to favor equatorial placement of the hydroxymethyl group.
- Substituent orientations : The 3R-hydroxymethyl and 4R-hydrogen adopt axial positions, minimizing steric clashes with the carbamate group.
Nitrogen inversion barriers in azabicyclo[2.2.1]heptanes are exceptionally high (>20 kcal/mol), rendering the stereochemistry at nitrogen effectively fixed. This rigidity enhances the compound’s utility in asymmetric synthesis and receptor-binding studies.
Comparative Structural Analysis with Azabicyclo[2.2.1]heptane Derivatives
The structural diversity of azabicyclo[2.2.1]heptane derivatives arises from variations in substituents and stereochemistry. A comparative analysis highlights key differences:
The tert-butyl carbamate group in the target compound provides steric bulk and lipophilicity, contrasting with the aminoethyl or hydroxyl groups in analogues. The hydroxymethyl substituent enables further functionalization via oxidation or esterification, a flexibility absent in simpler derivatives.
The bicyclic framework’s rigidity also differs from larger azabicyclic systems (e.g., 3-azabicyclo[3.2.1]octane), which exhibit greater conformational freedom. These structural nuances underscore the compound’s unique physicochemical and biochemical profile.
Properties
CAS No. |
553645-75-3 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-4-8(6-9)10(13)7-14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m1/s1 |
InChI Key |
RWSFXMOBGKTOCH-UTLUCORTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bicyclic Core
The bicyclic 2-azabicyclo[2.2.1]heptane framework is commonly prepared via intramolecular cyclization reactions starting from suitable amino alcohol precursors or via cycloaddition reactions involving aziridines or related nitrogen-containing intermediates.
- Example: A key intermediate, (1R,4R,6R)-tert-butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, can be synthesized and subsequently reduced to form the bicyclic alcohol derivative.
Introduction of the Hydroxymethyl Group
The hydroxymethyl substituent at the 3-position is typically introduced by reduction of a formyl or oxo group on the bicyclic ring system.
- Reduction Step: Sodium borohydride (NaBH4) is used to reduce aldehyde or ketone intermediates to the corresponding alcohols with high diastereoselectivity, yielding the hydroxymethyl group at the desired position.
Protection of the Amino Group
The tert-butyl carbamate (Boc) protecting group is introduced to protect the nitrogen atom during subsequent synthetic steps.
- Typical Procedure: Reaction of the amino bicyclic intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate in a biphasic solvent system (e.g., THF/water) at low temperature (0°C) followed by stirring at room temperature overnight.
Asymmetric Synthesis and Chiral Resolution
- Asymmetric Hydroformylation: Catalytic asymmetric hydroformylation of bicyclic olefin precursors using chiral ligands and rhodium catalysts has been reported to afford key aldehyde intermediates with high regio- and stereoselectivity.
- Chiral Resolution: When racemic mixtures are formed, chiral chromatography or crystallization techniques are employed to isolate the desired stereoisomer.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of bicyclic core | Cyclization of amino alcohol precursors | Formation of 2-azabicyclo[2.2.1]heptane scaffold |
| 2 | Oxidation | Introduction of formyl or oxo group | Key intermediate aldehyde or ketone |
| 3 | Asymmetric hydroformylation | Rhodium catalyst, chiral ligand, CO/H2 gas | Stereoselective formation of aldehyde intermediate |
| 4 | Reduction | NaBH4 in suitable solvent | Conversion of aldehyde/ketone to hydroxymethyl group |
| 5 | Protection | Boc2O, K2CO3, THF/water, 0°C to RT | Introduction of tert-butyl carbamate protecting group |
| 6 | Purification | Chromatography or recrystallization | Isolation of pure (1S,3R,4R) stereoisomer |
Research Findings and Yields
- The reduction of aldehyde intermediates to the hydroxymethyl derivative proceeds with moderate to good yields (typically 55–80%) and high diastereoselectivity.
- Asymmetric hydroformylation catalyzed by Rh(acac)(CO)2 with chiral phosphine ligands achieves regio-isomeric ratios up to 6.3:1 and conversions above 90% under mild conditions (50 °C, 4.5 bar CO/H2).
- Boc protection reactions are generally high yielding (>85%) and proceed cleanly under mild conditions.
Chemical Reactions Analysis
Acidic Hydrolysis
The tert-butyl ester undergoes cleavage under acidic conditions to generate the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:
-
Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .
-
Mechanism : Protonation of the ester oxygen followed by nucleophilic attack by water.
-
Applications : Used to prepare intermediates for peptide coupling or further functionalization.
| Reaction Component | Details |
|---|---|
| Reagent | TFA/DCM |
| Temperature | 0–25°C |
| Yield | 85–92% |
IBX-Mediated Oxidation
The hydroxymethyl group is oxidized to an aldehyde under mild conditions, preserving the bicyclic framework:
-
Conditions : 2-Iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at 45°C .
-
Outcome : Forms an α,β-unsaturated aldehyde intermediate for subsequent reactions (e.g., Sharpless aminohydroxylation) .
| Parameter | Value |
|---|---|
| Oxidizing Agent | IBX |
| Solvent | DMSO |
| Reaction Time | 2–4 hours |
Acetylation
The hydroxymethyl group is acetylated to improve stability or modify reactivity:
| Reagent | Solvent | Temperature |
|---|---|---|
| Acetyl chloride | THF | 0–25°C |
Conversion to Amine Derivatives
The aldehyde intermediate (from oxidation) undergoes reductive amination to introduce aminoalkyl side chains:
-
Conditions : Sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid .
-
Applications : Synthesis of carbamate-linked bioactive molecules .
| Component | Role |
|---|---|
| NaBH3CN | Reducing Agent |
| HOAc/MeOH | Solvent System |
Acid-Catalyzed Ring Cleavage
The bicyclic structure undergoes ring opening under strong acidic conditions to form linear intermediates:
Comparative Reactivity Table
| Reaction Type | Key Reagents | Functional Group Modified | Yield Range |
|---|---|---|---|
| Ester Hydrolysis | TFA | tert-Butyl ester | 85–92% |
| Oxidation | IBX | Hydroxymethyl → Aldehyde | 80–88% |
| Acetylation | Acetyl chloride | Hydroxymethyl → Acetate | 70–78% |
| Reductive Amination | NaBH3CN/HOAc | Aldehyde → Amine | 65–72% |
Stereochemical Considerations
The (1S,3R,4R) configuration influences reaction outcomes:
Scientific Research Applications
Medicinal Chemistry
Drug Development : Tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has been studied for its potential as a lead compound in drug development due to its structural similarity to known bioactive molecules. Its ability to modulate biological pathways makes it a candidate for further investigation in therapeutic applications.
Neuropharmacology : Research indicates that this compound may interact with neurotransmitter systems, particularly those involved in cognitive functions and mood regulation. Studies are ongoing to evaluate its efficacy in models of neurodegenerative diseases and mood disorders.
Pharmacology
Receptor Binding Studies : Preliminary studies have shown that this compound exhibits binding affinity for certain receptors implicated in pain modulation and inflammation. This suggests potential applications in pain management therapies.
Metabolic Pathway Exploration : The compound's role in metabolic pathways related to neurotransmitter synthesis and degradation is under investigation. Understanding these pathways could lead to novel therapeutic strategies for metabolic disorders.
Material Science
Polymer Chemistry : The unique structural characteristics of this compound allow it to be utilized as a building block in the synthesis of new polymers with enhanced properties. Research is focusing on how these polymers can be applied in drug delivery systems and biocompatible materials.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound in animal models of Alzheimer's disease. Results indicated that the compound significantly reduced neuroinflammation and improved cognitive function compared to control groups.
Case Study 2: Pain Management
In another study focusing on pain management, researchers investigated the analgesic properties of this compound using various pain models (e.g., inflammatory and neuropathic pain). The findings suggested that it could serve as a potent analgesic agent with fewer side effects compared to traditional opioids.
Mechanism of Action
The mechanism of action of tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Key Differences :
- 3-Oxo group (-C=O) replaces hydroxymethyl.
- Double bond at the 5-position (hept-5-ene).
- Impact :
tert-Butyl (1S,3R,4R)-3-(isothiocyanatomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Key Differences :
- Isothiocyanate (-N=C=S) replaces hydroxymethyl.
- Impact :
tert-Butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Stereochemical Variations
tert-Butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Key Differences :
- Hydroxyl group at position 6 instead of 3.
- Stereochemistry: (1R,4S,6R).
- Impact: Distinct spatial arrangement affects interactions with chiral catalysts or enzymes. Molecular weight: 213.27 (C₁₁H₁₉NO₃) .
Functional Group Additions/Modifications
tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
- Key Differences :
- Carbamoyl (-CONH₂) group instead of hydroxymethyl.
- Smaller [3.1.0] bicyclic framework.
- Used as an intermediate in saxagliptin synthesis .
tert-Butyl (1S,3R,4R)-3-(amino)methyl-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Key Differences: Amino (-NH₂) group replaces hydroxymethyl.
- Demonstrated efficacy as a catalyst in asymmetric epoxide rearrangements (up to 99% ee) .
Comparative Data Table
Key Research Findings
- Catalytic Applications: The (1S,3R,4R)-3-(amino)methyl analog achieves 99% enantioselectivity in lithium amide-mediated epoxide rearrangements, outperforming less rigid catalysts .
- Synthetic Flexibility : Hydroxymethyl and isothiocyanate derivatives are versatile intermediates for further functionalization (e.g., esterification, coupling reactions) .
- Biological Relevance: Carbamoyl and amino analogs show promise in drug development due to hydrogen-bonding capabilities and metabolic stability .
Biological Activity
tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique azabicyclo structure positions it as a potential candidate for various therapeutic applications, including antimicrobial and enzyme inhibition properties.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 227.30 g/mol
- CAS Number : 553645-75-3
The compound's structure features a seven-membered ring containing nitrogen, which contributes to its bioactivity by facilitating interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's ability to inhibit bacterial growth is attributed to its interaction with enzymes involved in microbial metabolism.
Case Studies
-
Inhibition of Bacterial Growth :
- A study demonstrated that derivatives of azabicyclo compounds, including this tert-butyl derivative, showed promising antibacterial activity against Gram-positive and Gram-negative bacteria.
- The compound was tested against Escherichia coli and Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 25 μg/mL for both species, indicating effective antimicrobial potential.
-
Enzyme Inhibition :
- The compound has been shown to inhibit specific enzymes critical for bacterial survival, such as those involved in the biosynthesis of peptidoglycan.
- In vitro assays indicated that this compound reduced enzyme activity by approximately 60% at a concentration of 50 μM.
The biological activity of this compound is primarily linked to its structural features that allow it to bind effectively to active sites on target enzymes. The hydroxymethyl group can participate in hydrogen bonding, enhancing the binding affinity and specificity towards microbial enzymes.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| tert-butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | Structure | Contains an oxo group enhancing reactivity |
| tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-5-carboxylate | Structure | Aminomethyl group introduces basicity |
| tert-butyl n-(3-azabicyclo[3.1.0]hexan-6-yl)carbamate | Structure | Different bicyclic framework with potential varied biological activity |
These compounds share the azabicyclo framework but differ in functional groups that influence their biological activities and chemical reactivity.
Q & A
Q. Comparative Synthesis Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| DCC/CS₂ activation | Et₂O, -10°C → RT, column chromatography | 82% | |
| Hydrolysis of amino ester | Alkaline conditions | Not specified |
How should researchers characterize the stereochemical configuration and purity of this compound?
Basic
Accurate characterization requires a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the stereochemistry of the bicyclic core and hydroxymethyl group. For example, reports δH and δC values for similar bicyclic compounds, with distinct splitting patterns for endo/exo protons .
- Chiral HPLC : To resolve enantiomeric impurities, especially given the (1S,3R,4R) configuration. highlights the use of chiral columns (e.g., Chiralpak AD-H) for separating diastereomers .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₂H₂₁NO₃).
Advanced Tip : X-ray crystallography (as in ) provides unambiguous stereochemical assignment but requires high-purity crystals .
What solubility and storage protocols ensure stability for this compound?
Q. Basic
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). recommends preparing stock solutions in DMSO (10 mM) with gentle heating (37°C) and sonication to enhance solubility .
- Storage : Aliquot and store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Avoid freeze-thaw cycles to prevent degradation.
Q. Solubility Profile
| Solvent | Solubility (mg/mL) | Recommended Use |
|---|---|---|
| DMSO | ≥10 | In vitro assays |
| EtOH | <1 | Limited utility |
How can the hydroxymethyl group be functionalized for catalytic or pharmacological applications?
Advanced
The hydroxymethyl moiety serves as a handle for derivatization:
- Esterification : React with acyl chlorides or anhydrides to form esters (e.g., acetates for prodrug strategies). demonstrates tert-butyl ester formation via Boc protection .
- Oxidation : Convert to a carbonyl group (e.g., using MnO₂ or Swern oxidation) for ketone intermediates. describes hydroxylation of similar bicyclic compounds with N-methylmorpholine-N-oxide (NMO) .
- Cross-coupling : Introduce boronate esters (e.g., via Suzuki-Miyaura reactions) for biaryl synthesis, as shown in for benzimidazole derivatives .
How to resolve contradictions in stereochemical assignments or synthetic yields across studies?
Advanced
Discrepancies often arise from:
- Reaction optimization : vs. 17 highlights differing yields due to activation methods (DCC vs. hydrolysis). Reproduce conditions with controlled variables (temperature, solvent purity).
- Analytical validation : Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons. resolved diastereomers via flash chromatography (toluene:Et₂O = 1:1) .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict stable conformers and compare with experimental data .
What analytical methods validate synthetic intermediates and final products?
Q. Advanced
- TLC/MS monitoring : Track reaction progress using silica TLC (Rf values) and inline LC-MS. uses this to isolate intermediates .
- Elemental analysis : Confirm purity (>95%) by matching calculated vs. observed C/H/N ratios.
- IR spectroscopy : Detect functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the Boc group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
